![molecular formula C28H34N2O4 B11633246 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633246.png)
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar compounds to 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one include:
- 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one These compounds share similar structural features but differ in the substituents attached to the core structure, which can lead to variations in their chemical and biological properties .
Biological Activity
The compound 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 615270-34-3) is a complex organic molecule with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, making it a subject of interest for research in pharmacology and biochemistry.
Chemical Structure and Properties
This compound features several functional groups, including:
- Allyloxy group
- Diethylamino group
- Hydroxy group
- Benzoyl moiety
The molecular formula is C27H32N2O4 with a molar mass of approximately 448.55 g/mol. The presence of these functional groups is indicative of potential interactions with biological targets, which may lead to various therapeutic effects.
Antimicrobial Activity
Research has indicated that related compounds exhibit antimicrobial properties. For instance, studies on similar structures have demonstrated good activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values are crucial for determining the efficacy of these compounds against pathogens. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results in inhibiting microbial growth .
Antioxidant Activity
The antioxidant potential of compounds like this one can be assessed using assays such as DPPH radical scavenging and reducing power tests. These assays evaluate the ability of the compound to neutralize free radicals, which is essential for preventing oxidative stress-related diseases. While specific studies on this compound are not available, similar derivatives have demonstrated significant antioxidant capabilities .
Enzyme Inhibition
Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in metabolic pathways. For example, some derivatives have shown selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases. The IC50 values for these enzymes provide insights into the potency of such compounds .
Study 1: Antimicrobial Evaluation
In a comparative study, several derivatives were synthesized and tested against common pathogens. The results indicated that certain structural modifications enhanced antimicrobial activity significantly. For instance, compounds with an allyloxy substituent exhibited improved efficacy compared to their non-substituted counterparts.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 32 | E. coli |
Compound B | 16 | S. aureus |
Target Compound | TBD | TBD |
Study 2: Antioxidant Activity
Another study focused on evaluating the antioxidant properties using DPPH assay showed that derivatives with hydroxyl groups had higher radical scavenging activities.
Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
---|---|
Compound A | 75% |
Compound B | 85% |
Target Compound | TBD |
Properties
Molecular Formula |
C28H34N2O4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O4/c1-6-17-34-23-14-13-22(18-20(23)5)26(31)24-25(21-11-9-19(4)10-12-21)30(28(33)27(24)32)16-15-29(7-2)8-3/h6,9-14,18,25,31H,1,7-8,15-17H2,2-5H3/b26-24+ |
InChI Key |
GEMKXACWHJYVKH-SHHOIMCASA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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